1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione is an organic compound known for its distinctive dark red crystalline appearance. It is soluble in various organic solvents such as alcohols and ketones. This compound is significant in the field of organic chemistry due to its diverse applications, particularly in the synthesis of dyes and electronic materials .
Vorbereitungsmethoden
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione is typically synthesized through the catalytic hydrogenation of anthraquinone in the presence of hydrogen gas. This reaction is carried out under acidic conditions using suitable catalysts like copper . Industrial production methods often involve large-scale catalytic processes to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: It can be reduced to form leuco compounds, which are colorless and can be used in dyeing processes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often used as intermediates in the synthesis of dyes and pigments .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic dyes, particularly magenta dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione involves its ability to undergo redox reactions, which is crucial for its role as a dye intermediate and in electronic applications. The compound’s hydroxyl groups participate in hydrogen bonding and electron transfer processes, which are essential for its function in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione can be compared with other similar compounds such as:
1,4,5,8-Tetrahydroxyanthraquinone: Similar in structure but differs in its oxidation state and specific applications.
1,5-Dihydroxyanthraquinone: Another anthraquinone derivative with different hydroxyl group positions, leading to varied chemical properties and uses.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and its ability to participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
28932-22-1 |
---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
1,4,5,8-tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,9-10,15-18H |
InChI-Schlüssel |
GXPRZZBMSUFMFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O |
Kanonische SMILES |
C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.